molecular formula C10H11NO B025867 2,1-Benzisoxazole, 7-ethyl-3-methyl- CAS No. 108562-69-2

2,1-Benzisoxazole, 7-ethyl-3-methyl-

Cat. No. B025867
M. Wt: 161.2 g/mol
InChI Key: KFNIEDOAKIKWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,1-Benzisoxazole, 7-ethyl-3-methyl- is a heterocyclic organic compound that has been of interest to researchers in various fields due to its unique chemical properties. This compound has been synthesized using different methods and has been studied for its potential applications in scientific research, particularly in the areas of medicinal chemistry, pharmacology, and biochemistry.

Mechanism Of Action

The mechanism of action of 2,1-Benzisoxazole, 7-ethyl-3-methyl- is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which plays a key role in the production of prostaglandins, and topoisomerase II, which is involved in DNA replication and repair.

Biochemical And Physiological Effects

2,1-Benzisoxazole, 7-ethyl-3-methyl- has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been reported to reduce inflammation and pain by inhibiting the production of prostaglandins. Additionally, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,1-Benzisoxazole, 7-ethyl-3-methyl- in lab experiments is its ability to exhibit various biological activities, making it a potential candidate for drug development. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 2,1-Benzisoxazole, 7-ethyl-3-methyl-. One of the areas of interest is its potential use as a fluorescent probe for the detection of metal ions. Another area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2,1-Benzisoxazole, 7-ethyl-3-methyl- has been reported in various research articles. One of the commonly used methods involves the reaction of 3-methyl-2-nitrobenzoic acid with ethylamine in the presence of sodium ethoxide. The product obtained is then treated with phosphorus oxychloride to yield the final product. Another method involves the reaction of 3-methylsalicylic acid with ethyl chloroformate in the presence of triethylamine. The product obtained is then treated with sodium hydroxide to yield the final product.

Scientific Research Applications

2,1-Benzisoxazole, 7-ethyl-3-methyl- has been studied for its potential applications in scientific research, particularly in the areas of medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

108562-69-2

Product Name

2,1-Benzisoxazole, 7-ethyl-3-methyl-

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

7-ethyl-3-methyl-2,1-benzoxazole

InChI

InChI=1S/C10H11NO/c1-3-8-5-4-6-9-7(2)12-11-10(8)9/h4-6H,3H2,1-2H3

InChI Key

KFNIEDOAKIKWFM-UHFFFAOYSA-N

SMILES

CCC1=CC=CC2=C(ON=C21)C

Canonical SMILES

CCC1=CC=CC2=C(ON=C21)C

Other CAS RN

108562-69-2

synonyms

2,1-Benzisoxazole,7-ethyl-3-methyl-(9CI)

Origin of Product

United States

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